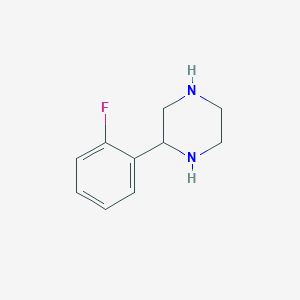

2-(2-Fluorophenyl)piperazine

Descripción general

Descripción

2-(2-Fluorophenyl)piperazine is an organic compound with the molecular formula C10H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 2-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as a monoamine oxidase inhibitor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)piperazine typically involves the reaction of 2-fluoroaniline with piperazine. One common method is the nucleophilic aromatic substitution reaction, where 2-fluoroaniline is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Fluorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenylpiperazines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant and Anxiolytic Potential

Research has indicated that derivatives of 2-(2-Fluorophenyl)piperazine can interact with neurotransmitter systems, particularly those involving serotonin receptors. For instance, studies have shown that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially aiding in the treatment of depression and anxiety disorders .

Case Study: Monoamine Oxidase Inhibition

A study evaluated the inhibitory effects of piperazine derivatives on monoamine oxidase (MAO) enzymes, which are critical in regulating neurotransmitter levels. The derivative containing the this compound moiety demonstrated significant inhibitory activity against MAO-B, with an IC50 value as low as 0.013 µM, suggesting its potential as a therapeutic agent for mood disorders .

Cancer Research

Cytotoxic Activity Against Cancer Cells

The compound has been investigated for its cytotoxic effects against various cancer cell lines. A notable study synthesized 2-(benzimidazol-2-yl)quinoxaline derivatives containing the this compound moiety, which exhibited promising anticancer activity without causing hemolysis in normal cells. The presence of the fluorophenyl group was crucial for enhancing the cytotoxic effect against multiple cancer lines .

Table: Cytotoxicity Data of Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| BIQ 13da | M-HeLa | 12.5 |

| BIQ 14da | MCF-7 | 8.3 |

| BIQ 15da | A549 | 10.1 |

This table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds derived from piperazine, highlighting their efficacy against specific cancer cell lines.

Neuropharmacology

TRPC Channel Modulation

Recent investigations have shown that piperazine derivatives can selectively activate transient receptor potential channels (TRPC), which are involved in various neurological processes. One study identified a novel derivative that selectively activates TRPC6 channels, demonstrating synaptoprotective effects in models of Alzheimer's disease . This suggests that compounds like this compound could be pivotal in developing neuroprotective therapies.

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of piperazine derivatives has revealed that modifications to the piperazine ring can significantly alter their biological activities. For example, altering substituents on the fluorophenyl group has been shown to enhance selectivity and potency against specific targets such as equilibrative nucleoside transporters (ENTs), which are crucial for cellular nucleotide homeostasis .

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)piperazine involves its interaction with monoamine oxidase enzymes. It inhibits the activity of these enzymes, leading to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters .

Comparación Con Compuestos Similares

1-(2-Fluorophenyl)piperazine: Similar structure but with the fluorine atom on the 1-position of the phenyl ring.

1-(3-Fluorophenyl)piperazine: Fluorine atom on the 3-position of the phenyl ring.

1-(4-Fluorophenyl)piperazine: Fluorine atom on the 4-position of the phenyl ring.

Uniqueness: 2-(2-Fluorophenyl)piperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The position of the fluorine atom can affect the compound’s binding affinity and selectivity for monoamine oxidase enzymes, making it a valuable compound for research and development .

Actividad Biológica

2-(2-Fluorophenyl)piperazine, a derivative of piperazine, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group, which influences its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

- Molecular Formula : C10H14FN2

- Molecular Weight : Approximately 180.23 g/mol

- CAS Number : 115238-06-7

The compound adopts a chair conformation, which contributes to its stability and reactivity in various chemical environments. The presence of the fluorine atom significantly affects electron density and reactivity, making it a subject of interest for various biological studies.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antidepressant Effects : Similar compounds within the piperazine class have demonstrated antidepressant properties, suggesting potential efficacy for this compound in mood disorders.

- Neuroprotective Effects : Some studies have indicated that derivatives of piperazine can protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

- Monoamine Oxidase Inhibition : Certain derivatives containing the this compound moiety have shown inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives often correlates with their structural modifications. A study evaluating various pyridazinones containing the this compound moiety found that specific substitutions affected their potency as MAO inhibitors. For instance:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| T6 | 0.013 | MAO-B Inhibitor |

| T3 | 0.039 | MAO-B Inhibitor |

These findings suggest that further structural optimization could enhance the pharmacological profile of this compound.

Case Studies and Research Findings

- Neuroprotective Studies : A recent study evaluated the neuroprotective effects of piperazine derivatives against oxidative stress in neuronal cell lines. The results indicated that compounds similar to this compound significantly reduced cell death induced by oxidative agents, highlighting their potential in treating neurodegenerative conditions .

- Radioprotective Properties : Another area of investigation focused on the radioprotective effects of piperazine derivatives. The study demonstrated that certain derivatives could mitigate DNA damage in human cell lines exposed to ionizing radiation. This suggests potential applications in protecting against radiation-induced injuries, particularly relevant in medical settings .

- MAO Inhibition Studies : A comprehensive evaluation of various piperazine derivatives revealed that modifications to the fluorophenyl group could enhance MAO inhibition. The most potent inhibitors were identified, with IC50 values significantly lower than those of existing MAO inhibitors, indicating promising candidates for further development .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLSZQAVDKFFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549452 | |

| Record name | 2-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137684-18-5 | |

| Record name | 2-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.